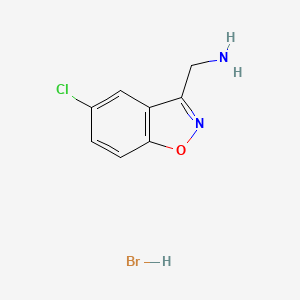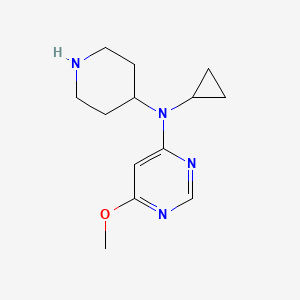
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Übersicht
Beschreibung
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, also known as CPP, is a potent and selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many cancer cells and has been implicated in the regulation of cell proliferation, survival, and differentiation. CPP has shown promising results in preclinical studies as an anticancer agent, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and its derivatives have shown promise as antifungal agents. A study found that synthesized dimethylpyrimidin-derivatives exhibited significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Pharmacological Evaluation
Aminopyrimidine derivatives, including those similar to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their pharmacological properties. One such compound showed moderate potency for 5-HT(1A) in binding and functional assays, indicating potential utility in pharmacological applications (Dounay et al., 2009).
Antibacterial Activity
Compounds containing piperidine and pyrimidine structures have been investigated for their antibacterial properties. Microwave-assisted synthesis of these compounds followed by testing for antibacterial activity indicated their potential in this field (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Heterocyclic Derivatives
The compound and its derivatives have been used in the synthesis of various heterocyclic derivatives. These synthesized compounds, incorporating a pyrimidine moiety, have shown utility in organic synthesis, particularly in assembling various N-heterocycles (Ho & Suen, 2013).
Anti-hyperglycemic Evaluation
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, akin to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their anti-hyperglycemic properties. Such compounds have shown a significant decrease in serum levels of glucose, indicating their potential in treating diabetes (Moustafa et al., 2021).
Antimicrobial Activity of Tricyclic Compounds
The synthesis and characterization of substituted tricyclic compounds, including pyrimidin-4-amine derivatives, revealed significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-methoxy-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-18-13-8-12(15-9-16-13)17(10-2-3-10)11-4-6-14-7-5-11/h8-11,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNUWQXAOTEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N(C2CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



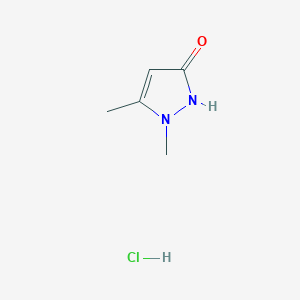
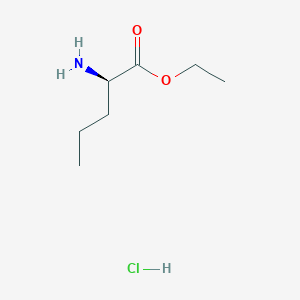
![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
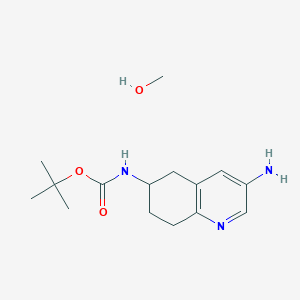
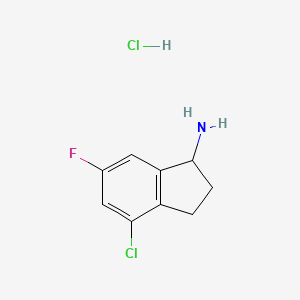
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)
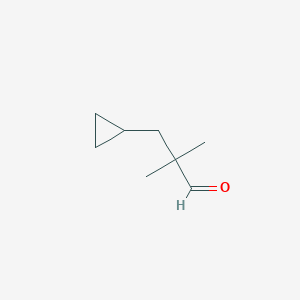
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)
